molecular formula C21H20N6S2 B4901199 3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione

3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B4901199
M. Wt: 420.6 g/mol
InChI Key: BSPQQBOCFDPTKE-UHFFFAOYSA-N
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Description

3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione is a complex heterocyclic compound that belongs to the family of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a triazole ring system with various substituents, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. One common method involves the S-alkylation of 4,5-diphenyl-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate. The resulting intermediate is then subjected to acetal deprotection using formic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfur atom, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the sulfanylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the modulation of their activity . The sulfur atom can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also featuring a 1,2,4-triazole ring.

    Flupoxam: An herbicide with a 1,2,4-triazole structure.

Uniqueness

What sets 3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione apart is its unique combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6S2/c1-15(2)13-26-18(22-24-20(26)28)14-29-21-25-23-19(16-9-5-3-6-10-16)27(21)17-11-7-4-8-12-17/h3-12H,1,13-14H2,2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPQQBOCFDPTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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